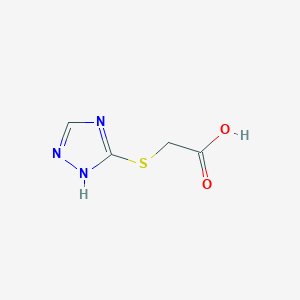

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c8-3(9)1-10-4-5-2-6-7-4/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENBUDIZSYJIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24127-58-0 | |

| Record name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4h 1,2,4 Triazol 3 Ylsulfanyl Acetic Acid

Established Synthetic Pathways to the (4H-1,2,4-triazol-3-ylsulfanyl)acetic Acid Core Structure

The primary and most direct route to the this compound core structure is through the S-alkylation of 1H-1,2,4-triazole-3-thiol with a haloacetic acid, typically chloroacetic acid, under Williamson reaction conditions. google.commdpi.com This nucleophilic substitution reaction is a cornerstone in the synthesis of this class of compounds.

The synthesis of the precursor, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, is commonly achieved through the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. mdpi.comscispace.com Another established method involves the reaction of benzohydrazide (B10538) with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazinate intermediate, which then undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net

A general synthetic pathway to the core structure is outlined below:

| Starting Material | Reagents | Intermediate/Product | Reference(s) |

| 1H-1,2,4-triazole-3-thiol | Chloroacetic acid | This compound | google.commdpi.com |

| Carboxylic acid hydrazides | Isothiocyanates, then base | 4,5-disubstituted-4H-1,2,4-triazole-3-thiols | researchgate.net |

| Benzohydrazide | 1. CS₂, KOH2. Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |

Strategies for Functionalization and Derivatization at the Triazole and Acetic Acid Moieties

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can be targeted at the triazole ring, primarily at the N-4 position, and at the carboxylic acid group of the acetic acid moiety.

Derivatization of the Acetic Acid Moiety:

The carboxylic acid group is readily converted into a variety of functional groups. Common derivatizations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For example, treatment with ethanol (B145695) can produce ethyl (4H-1,2,4-triazol-3-ylsulfanyl)acetate.

Amidation: The carboxylic acid can be activated, for instance by conversion to an acyl chloride, and then reacted with amines to form amides. pensoft.netrsc.org This approach has been used to synthesize a range of N-substituted 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamides.

Hydrazide Formation: Reaction of the ester derivative with hydrazine hydrate can produce the corresponding acetohydrazide, which serves as a versatile intermediate for further synthesis. nih.gov

Functionalization of the Triazole Ring:

The 1,2,4-triazole (B32235) ring can be functionalized at the N-4 position through alkylation or arylation.

N-Alkylation: The N-4 position of the triazole ring can be alkylated using various alkyl halides in the presence of a base. researchgate.net

N-Arylation: N-arylation of 1,2,4-triazoles can be achieved using aryl halides, often catalyzed by copper nanoparticles under ligand-free conditions. scispace.com

The regioselectivity of alkylation (S-alkylation vs. N-alkylation) is a critical aspect to consider. The reaction of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with haloalkanoic acid esters can chemoselectively afford S-alkyl derivatives. mdpi.com However, in some cases, a mixture of S- and N-alkylation products may be obtained.

| Moiety | Reaction Type | Reagents/Conditions | Product Type |

| Acetic Acid | Esterification | Alcohol, Acid Catalyst | Esters |

| Acetic Acid | Amidation | Amine, Coupling Agent | Amides |

| Acetic Acid | Hydrazide Formation | Hydrazine Hydrate | Acetohydrazides |

| Triazole Ring | N-Alkylation | Alkyl Halide, Base | N-4 Alkylated Derivatives |

| Triazole Ring | N-Arylation | Aryl Halide, Copper Catalyst | N-4 Arylated Derivatives |

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of Analogues

To improve the efficiency and yield of the synthesis of this compound analogues, various reaction parameters can be optimized. Key areas of focus include the choice of solvent and base, and the application of non-conventional energy sources.

The choice of base and solvent can significantly influence the regioselectivity of the alkylation of 1,2,4-triazole-3-thiones. For instance, the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been successfully carried out using cesium carbonate in DMF. mdpi.com

Modern synthetic techniques have been shown to enhance reaction rates and yields:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives. researchgate.netrsc.orgasianpubs.org For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol from its precursor can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote the synthesis of 1,2,4-triazoles, often leading to higher yields in shorter reaction times. mdpi.comresearchgate.netasianpubs.orgnih.gov

| Optimization Strategy | Effect | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction time, improved yield | Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |

| Ultrasound Assistance | Increased reaction rate, higher yield | Synthesis of various 1,2,4-triazole derivatives | mdpi.comresearchgate.netasianpubs.org |

| Choice of Base/Solvent | Controlled regioselectivity (S- vs. N-alkylation) | Cesium carbonate in DMF for S-alkylation | mdpi.com |

Green Chemistry Principles and Sustainable Approaches in Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to minimize environmental impact. nih.gov Key sustainable approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a primary goal. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often facilitated by techniques like microwave irradiation or ball milling, can significantly reduce waste. nih.govscispace.com

Energy Efficiency: As mentioned previously, microwave and ultrasound-assisted syntheses are more energy-efficient compared to conventional heating methods. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot syntheses are often employed to improve atom economy and reduce purification steps. researchgate.net

Use of Recyclable Catalysts: The development and use of catalysts that can be easily recovered and reused enhances the sustainability of the synthetic process. nih.gov

A novel, metal-free process for the synthesis of a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, under continuous-flow conditions has been reported, highlighting a highly selective and environmentally benign approach. amazonaws.comchemrxiv.org Such methodologies hold promise for the sustainable production of this compound derivatives.

Advanced Spectroscopic and Theoretical Characterization of 4h 1,2,4 Triazol 3 Ylsulfanyl Acetic Acid and Its Derivatives

Applications of Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid and its derivatives is systematically achieved through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information essential for unambiguous molecular identification. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of these molecules. aip.orgresearchgate.net

¹H NMR: The proton spectrum of a typical derivative, such as 2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, reveals characteristic signals. researchgate.net For instance, the methylene (B1212753) protons (-S-CH₂-COOH) typically appear as a singlet, while the NH proton of the triazole ring presents as a broad singlet at a downfield chemical shift, which can disappear upon deuteration. urfu.ru Aromatic protons from substituents on the triazole ring appear in their expected regions with specific coupling patterns. mdpi.com

¹³C NMR: The carbon spectrum corroborates the structure by showing distinct signals for each carbon environment. The carbonyl carbon (C=O) of the acetic acid moiety is typically observed at a very downfield position (e.g., ~169.5 ppm). researchgate.net Carbons within the triazole ring also have characteristic chemical shifts that help confirm the heterocyclic core. urfu.ru

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. ijsr.net The spectra of these compounds are characterized by several distinct absorption bands. A strong, broad absorption is typically observed for the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid appears as a sharp, intense band (e.g., ~1734 cm⁻¹). researchgate.net Other significant bands include N-H stretching (~3100 cm⁻¹), C=N stretching within the triazole ring, and C-S stretching (~893 cm⁻¹). researchgate.netnih.gov The presence of a C=S absorption band can also provide evidence for the thione tautomeric form. ijsr.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the molecular formula with high confidence.

The following table summarizes typical spectroscopic data for derivatives of this compound.

| Spectroscopic Technique | Functional Group / Moiety | Characteristic Signal / Range |

| ¹H NMR | Methylene (-S-CH₂-) | Singlet |

| Triazole N-H | Broad Singlet (downfield) | |

| Carboxylic Acid O-H | Very Broad Singlet (downfield) | |

| ¹³C NMR | Carbonyl (-COOH) | ~169-175 ppm |

| Triazole Ring Carbons | ~145-160 ppm | |

| Methylene (-S-CH₂-) | ~34 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H | ~2500-3300 cm⁻¹ (broad) |

| Triazole N-H | ~3100-3300 cm⁻¹ | |

| Carbonyl C=O | ~1700-1740 cm⁻¹ (strong) | |

| Triazole C=N / N=N | ~1400-1600 cm⁻¹ | |

| C-S Stretch | ~800-900 cm⁻¹ |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state molecular structure of this compound derivatives. researchgate.net It provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms.

Studies on related structures have provided significant insights. For example, the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol shows that the C-N bond lengths within the triazole ring are in the range of 1.308(2) Å to 1.317(2) Å, confirming their double bond character and the aromaticity of the ring. researchgate.net

The solid-state structures are often stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, frequently observed between the carboxylic acid group of one molecule and a nitrogen atom of the triazole ring of an adjacent molecule. researchgate.net For instance, in the crystal packing of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O-H···N hydrogen bonds, forming distinct chains or layers. researchgate.net Additionally, weaker C-H···N interactions and π-π stacking between the aromatic triazole rings can further extend these motifs into complex three-dimensional supramolecular architectures. researchgate.netresearchgate.net The analysis of these interactions is crucial for understanding the physical properties of the material and its crystal packing.

The table below presents representative crystallographic data for a related 1,2,4-triazole (B32235) derivative, 2-(1H-1,2,4-Triazol-4-yl)phenol. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.273 (3) |

| b (Å) | 14.265 (4) |

| c (Å) | 7.720 (3) |

| β (°) ** | 90.93 (3) |

| Volume (ų) ** | 800.8 (5) |

| Z | 4 |

Conformational Analysis and Tautomerism Studies

The molecular structure of this compound is subject to conformational flexibility and tautomerism, which are critical to its chemical behavior.

Tautomerism: The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms. researchgate.netwikipedia.org For the parent 1,2,4-triazole, 1H- and 4H-tautomers are possible. ijsr.net Furthermore, the 3-mercapto-1,2,4-triazole core of the title compound can exist in two predominant tautomeric forms: the thiol form and the thione form. Spectroscopic and theoretical studies have indicated that for 3-mercapto-1,2,4-triazoles, the thione form is generally the more stable and predominant tautomer in the solid state and in solution. ijsr.net X-ray analysis of a related pyrazolyl-triazole derivative confirmed the existence of different proton tautomers in the crystal lattice, where the hydrogen atom was located at different nitrogen positions within the triazole ring. mdpi.com Quantum-chemical calculations are often employed to determine the relative stability of the possible tautomers, providing insights that complement experimental data from UV-vis spectroscopy. researchgate.net

Conformational Analysis: The molecule possesses conformational freedom primarily around the single bonds of the thioacetic acid side chain. The key torsion angle is C(triazole)-S-CH₂-C(acid). X-ray crystallographic studies of derivatives provide snapshots of low-energy conformations in the solid state. For example, the torsion angle of C4—S1—C3—N1 in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol was found to be 55.53°. researchgate.net The dihedral angle between the plane of the triazole ring and any substituent rings is also a key conformational parameter. Theoretical modeling using methods like Density Functional Theory (DFT) can be used to explore the potential energy surface and identify the most stable conformers in the gas phase or in solution. researchgate.net These studies help to understand the preferred spatial arrangement of the molecule, which can influence its reactivity and intermolecular interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating Key Structural Features Influencing Bioactivity Profiles

The biological activity of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives is profoundly influenced by the specific arrangement and nature of their core structural components: the 1,2,4-triazole (B32235) ring, the sulfanyl (B85325) linker, and the acetic acid moiety, along with various substituents.

The 1,2,4-triazole nucleus is a critical pharmacophore, largely due to its capacity for hydrogen bonding, its dipole character, and its structural rigidity. nih.gov It acts as an isostere for amide, ester, and carboxylic acid groups, allowing it to interact with high affinity at biological receptors. nih.gov The presence of three nitrogen atoms in the ring facilitates a variety of interactions, including coordination, ion-dipole, and π-stacking, which are crucial for biological function. researchgate.net

Specific structural features have been identified as key drivers of bioactivity:

The Thiol/Thione Tautomerism: The 1,2,4-triazole-3-thiol moiety can exist in two tautomeric forms: a thiol and a thione. mdpi.com Alkylation typically occurs exclusively at the sulfur atom of the thiol form, indicating that the sulfanyl linker is a key site for molecular modification. mdpi.com

The Acetic Acid Moiety: While the transformation of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol into its corresponding thioacetic acid derivative was found to have minimal effect on antiradical activity, the replacement of the carboxylic acid function with other heterocyclic moieties has been shown to increase anti-inflammatory activity in related compounds. rjptonline.orgzsmu.edu.ua

Hybrid Molecules: A common strategy for enhancing biological effect is the combination of the 1,2,4-triazole ring with other heterocyclic systems. rjptonline.org For instance, linking the triazole nucleus to a quinoline (B57606) ring has been shown to enhance antimicrobial properties. rjptonline.org This molecular hybridization can result in compounds with high potency. rjptonline.org

The Sulfanyl Linker: The thioether linkage is a significant feature in many bioactive molecules. It can help reduce lipophilicity, improve drug-like properties, and act as a hydrogen bond acceptor. researchgate.net Studies on some analogues have shown that the alkylsulfanyl moiety and its substitutions are critical for maintaining antiproliferative effects. researchgate.net

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of substituents attached to the 1,2,4-triazole core have a direct and predictable impact on the bioactivity of this compound derivatives. Modifications at various positions of the triazole ring can alter the molecule's electron distribution, size, and shape, thereby influencing its interaction with biological targets.

Substituents on the Triazole Ring:

Position 4 (N4): The nature of the substituent at the N4 position is crucial. In a series of 1-(phenyl)-3-(2H- rjptonline.orgmdpi.comnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the antibacterial and antifungal properties were found to decrease with increasing electronegativity and size of the halogen substituent on the phenyl ring at N4. mdpi.com The observed order of activity was 4-H > 4-Cl > 4-Br. mdpi.com In another study, the introduction of a 2-hydroxybenzylidene radical at the 4-amino group resulted in a high antiradical effect. zsmu.edu.ua

Position 5 (C5): Bulky substituents at the C5 position can significantly affect the molecule's activity. The incorporation of a thiobutyl substituent at the C5 position of 3-phenyl-1,2,4-triazole was found to increase both cytotoxicity and antiviral activity. nih.gov

The following table summarizes the effect of N4-phenyl substituents on the antimicrobial activity of certain 1,2,4-triazole derivatives. mdpi.com

| Substituent at Position 4 of Phenyl Ring | Relative Antimicrobial Activity |

| H | Highest |

| Cl | Medium |

| Br | Lowest |

Aromatic vs. Aliphatic Substituents: The type of substituent also plays a role. In a series of 1,2,4-triazole-1,2,3-triazole conjugates, compounds with aliphatic side chains (like benzyl (B1604629) or alkyl groups) at the N-1 atom of the 1,2,3-triazole ring were obtained in better yields than those bearing aromatic substituents, suggesting steric or electronic influences during synthesis that can indirectly affect the availability of certain analogues for testing. nih.gov

The table below illustrates the impact of different substituents on the anticancer activity of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives against the Hela cell line. nih.gov

| Substituent on Phenyl Rings | Order of Cytotoxic Activity |

| H | Highest |

| 4-Br | High |

| 2,4-di-Cl | Medium |

| 4-Cl | Lowest |

These findings demonstrate that careful selection of substituents is essential for modulating the electronic and steric profile of the molecule to achieve desired biological activity. nih.govmdpi.com

Design Principles for Novel Analogues with Targeted Interactions

The design of novel analogues of this compound is guided by established SAR principles and targeted therapeutic applications. The primary goal is to create molecules with improved potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov

Key design strategies include:

Molecular Hybridization: This involves combining the 1,2,4-triazole scaffold with other known pharmacophores to create hybrid compounds with potentially synergistic or enhanced activity. nih.gov For example, designing hybrids of 1,2,4-triazole and 1,2,3-triazole has been explored to develop new anticancer agents, where the 1,2,3-triazole ring acts as a stable linker. nih.govacs.org

Bioisosteric Replacement: The 1,2,4-triazole ring is considered a bioisostere of amide and ester functionalities. nih.gov This principle is used to replace metabolically unstable groups with the more stable triazole ring to improve a drug candidate's metabolic profile.

Structure-Based Design: This approach utilizes knowledge of specific biological targets. For instance, in designing aromatase inhibitors for cancer therapy, the 1,2,4-triazole moiety is incorporated for its known ability to coordinate with the heme iron atom in the enzyme's active site. nih.gov Phenyl groups are often included in these designs to establish key interactions within the active site pocket. nih.gov

Modulation of Physicochemical Properties: The thioether linkage is often incorporated into designs to reduce lipophilicity and improve drug-like properties. researchgate.net The length and nature of the alkyl chain in alkylsulfanyl derivatives can be modified to optimize antiproliferative activity, as it has been shown that a free thiol or short alkyl chains (methyl, ethyl) can lead to a loss of effect. researchgate.net

Mechanistic Investigations of Biological Activities of 4h 1,2,4 Triazol 3 Ylsulfanyl Acetic Acid Derivatives

Enzyme Inhibition Studies: Kinetic Analysis and Binding Mechanisms

Derivatives of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid have been identified as potent inhibitors of various enzymes, a characteristic attributed to the versatile binding capabilities of the 1,2,4-triazole (B32235) nucleus. researchgate.netisp.edu.pk This heterocyclic scaffold is a key feature in numerous therapeutic agents, and its derivatives have shown significant inhibitory activity against enzymes implicated in a range of diseases. researchgate.netisp.edu.pk

Kinetic analyses have been instrumental in characterizing the inhibitory potential of these compounds. For instance, a series of novel azinane triazole-based derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govnih.gov The results, often expressed as IC₅₀ values, quantify the concentration of the derivative required to inhibit 50% of the enzyme's activity. nih.gov Studies have revealed that specific substitutions on the triazole core can dramatically enhance inhibitory potency. nih.gov For example, certain methyl phenyl-substituted derivatives were identified as the most potent inhibitors for AChE, α-glucosidase, urease, and BChE within their tested series. nih.gov

Binding mechanism studies, often supported by molecular docking, suggest that these derivatives interact with key residues in the active sites of their target enzymes. researchgate.net In the case of cholinesterases like AChE and BChE, which are relevant targets for Alzheimer's disease, the triazole derivatives are thought to interact with both the catalytic triad (B1167595) and the anionic site within the enzyme's binding pocket. nih.gov For antifungal activity, a significant mechanism involves the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal cell membrane biosynthesis pathway. researchgate.net Molecular docking of a particularly active 5-amino-1,2,4-triazole derivative into the active site of this cytochrome P450 enzyme showed binding modes comparable to the established drug fluconazole. researchgate.net

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl phenyl-substituted derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |

| Methyl phenyl-substituted derivative 12d | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | nih.gov |

| Methyl phenyl-substituted derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |

| Methyl phenyl-substituted derivative 12d | α-Glucosidase | 36.74 ± 1.24 | nih.gov |

| Methyl phenyl-substituted derivative 12d | Urease | 19.35 ± 1.28 | nih.gov |

| 5-amino-1,2,4-triazole derivative 9 | Lansterol 14α-demethylase | 0.27 | researchgate.net |

Receptor Binding Profiling and Ligand-Target Interaction Modalities

The interaction of this compound derivatives extends to cell surface and nuclear receptors, where they can act as ligands to modulate cellular signaling. The 1,2,4-triazole ring is considered an important pharmacophore due to its ability to engage in hydrogen bonding and its dipole character, which facilitates high-affinity interactions with biological receptors. nih.gov

Studies have been conducted to evaluate the binding of these derivatives to specific receptor subtypes. A series of [3-(arylmethyl)thio-5-aryl-4H- nih.govnih.govresearchgate.nettriazol-4-yl]acetic acids were tested for their ability to bind to human endothelin ET(A) and ET(B) receptors. nih.gov Several of these compounds displayed binding affinity in the micromolar range, indicating their potential as receptor ligands. nih.gov

More complex interaction modalities have also been discovered. A triazolothiadiazine derivative, UCUF-965, was identified as a positive allosteric modulator (PAM) agonist of the CXCR4 receptor. nih.gov This compound not only acts as a partial agonist for β-arrestin recruitment but also potentiates the maximal response of the natural ligand, CXCL12, in the cAMP signaling pathway. nih.gov This demonstrates that triazole derivatives can modulate receptor function in nuanced ways beyond simple agonism or antagonism. Molecular modeling studies further illuminate these interactions, with techniques like molecular electrostatic potential (MEP) mapping helping to explain the degree to which these compounds bind to the active sites of their target receptors. acs.org

Cellular Pathway Modulation in In Vitro Models

The engagement of enzymes and receptors by this compound derivatives translates into the modulation of intracellular signaling pathways, which has been observed in various in vitro models. These modulatory effects are the basis for the observed anticancer and other cellular activities.

In the context of cancer, derivatives have been shown to possess significant cytotoxic effects against human cancer cell lines, including colon carcinoma (Caco-2, HCT116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). nih.gov The mechanism underlying this cytotoxicity often involves the modulation of pathways critical for cell survival and proliferation. For example, molecular docking studies have implicated cyclin-dependent kinase 2 (CDK2) as a potential target, suggesting that these compounds may interfere with cell cycle regulation. nih.gov

Furthermore, the modulation of receptor signaling has direct consequences on cellular behavior. The triazolothiadiazine derivative UCUF-965, by positively modulating the CXCR4 receptor, was shown to activate CXCL12-stimulated migration in lymphoblast cells. nih.gov This highlights the ability of these compounds to influence complex cellular processes like cell movement, which is governed by intricate signaling cascades. The broad applicability of triazole-containing compounds in cellular studies is also noted, as the stable triazole ring can act as a spacer for attaching biomacromolecules to experimental blocks to explore structure-function relationships. researchgate.net

Molecular Mechanisms of Action in Model Biological Systems

The diverse biological activities of this compound derivatives, including antimicrobial, antioxidant, and anti-inflammatory effects, are underpinned by specific molecular mechanisms.

Antimicrobial Mechanisms: The antifungal action of many triazole derivatives is well-documented. nih.gov A primary mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net By disrupting this pathway, the derivatives compromise the integrity of the fungal membrane, leading to cell death. researchgate.net The antibacterial activity has also been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). mdpi.com The specific molecular targets for antibacterial action can vary, but often involve the inhibition of essential bacterial enzymes.

Anti-inflammatory and Anticancer Mechanisms: Chronic inflammation is linked to the progression of several diseases, including cancer. The cyclooxygenase (COX-2) enzyme is a key mediator of inflammation, and its elevated levels are associated with tumorigenesis. researchgate.net The suppression of the COX-2 enzyme is therefore a recognized strategy for both anti-inflammatory and anticancer therapies. Certain 1,2,4-triazole derivatives have been developed as potential anti-COX-2 and antiproliferative agents. researchgate.net Additionally, the anticancer effects of some derivatives are linked to the inhibition of enzymes like topoisomerase II and receptor tyrosine kinases such as VEGFR-2, which are crucial for DNA replication and tumor angiogenesis, respectively. nih.gov

| Biological Activity | Molecular Mechanism | Model System/Target | Reference |

|---|---|---|---|

| Antifungal | Inhibition of lanosterol 14α-demethylase | Candida albicans | researchgate.net |

| Antibacterial | Inhibition of bacterial growth | MRSA, MRSE | mdpi.com |

| Anticancer | Inhibition of Topoisomerase II | HepG2, Hep-2, Caco-2 cell lines | nih.gov |

| Anticancer | Inhibition of VEGFR-2 | MCF-7 cancer cells | nih.gov |

| Anti-inflammatory / Anticancer | Suppression of COX-2 | Enzyme assay / Cancer cell lines | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For derivatives of the (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid scaffold, DFT calculations have been instrumental in elucidating their chemical behavior.

Studies on related 1,2,4-triazole (B32235) derivatives have utilized DFT to calculate key quantum chemical parameters. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's stability and reactivity. researchgate.net The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Key reactivity descriptors calculated through DFT for related triazole conjugates include: researchgate.netnih.gov

Global Hardness (η): Measures resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Global Softness (S) | 1 / η | Indicates the capacity of an atom or group of atoms to receive electrons. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental tools in computational drug design for predicting how a ligand (a small molecule) interacts with a protein target. These methods have been extensively applied to derivatives containing the 1,2,4-triazole moiety to explore their potential as therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For example, derivatives of 1,2,4-triazole have been docked into the active site of cyclin-dependent kinase 2 (CDK2), a protein target implicated in cancer. researchgate.netacs.org These studies revealed that the most potent compounds formed strong interactions with key amino acid residues in the CDK2 active site, exhibiting low binding energies which indicate high binding affinity. researchgate.net Similarly, newly designed imidazolo-triazole hydroxamic acid derivatives were docked against histone deacetylase 2 (HDAC2), another cancer target, with results showing favorable binding energies compared to a standard drug. ajchem-a.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. For designed imidazolo-triazole molecules, 100-nanosecond MD simulations were performed to analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds. ajchem-a.com These simulations help to confirm the stability of the interactions observed in docking studies and provide a more realistic model of the binding event. ajchem-a.com

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles | Cyclin-Dependent Kinase 2 (CDK2) | High-potency compounds showed superior interactions and minimum binding energy. | researchgate.netacs.org |

| Imidazolo-Triazole Hydroxamic Acids | Histone Deacetylase 2 (HDAC2) | Designed molecules showed high binding energy and stable interactions in MD simulations. | ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Several 3D-QSAR studies have been conducted on various series of 1,2,4-triazole derivatives to understand the structural requirements for their biological activities, such as anticancer and antifungal effects. nih.govnih.gov For instance, a 3D-QSAR study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol derivatives as anticancer agents used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. nih.gov This study generated models that highlighted the importance of steric and electronic fields for the biological activity of the compounds. The best model showed a high predictive correlation coefficient (pred_r² = 0.8417), indicating its reliability in predicting the activity of new derivatives. nih.gov

These QSAR models provide valuable insights into the pharmacophore, which is the essential arrangement of functional groups responsible for a drug's biological activity. By understanding which structural features enhance or diminish activity, chemists can design more potent compounds. nih.gov

| Derivative Series | Biological Activity | QSAR Method | Key Statistical Parameter | Reference |

|---|---|---|---|---|

| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol | Anticancer | k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) | pred_r² = 0.8417 | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Antifungal (against Candida albicans) | Multiple Regression Analysis | Statistically significant regression coefficients for topological and physicochemical parameters. | nih.gov |

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The this compound scaffold serves as an excellent starting point for in silico screening and virtual ligand design. These computational strategies are employed to identify promising drug candidates from large virtual libraries of compounds.

The process often begins with a known active compound or a designed scaffold. For example, newer generation imidazolo-triazole hydroxamic acid derivatives were designed based on the structural features of the known HDAC inhibitor, Vorinostat. ajchem-a.com The core scaffold was modified by introducing substituted phenyl rings and an imidazolyl-triazole linker to create a small library of new molecules (F1-F4). ajchem-a.com

These virtually designed molecules were then subjected to molecular docking to predict their binding affinity to the target protein. The compound with the best-predicted binding energy (F4, -8.7 kcal/mol) was identified as a lead candidate for synthesis and biological evaluation. ajchem-a.com This approach, which combines rational design with computational validation, significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active.

Emerging Applications and Broader Research Directions for 4h 1,2,4 Triazol 3 Ylsulfanyl Acetic Acid Derivatives

Applications in Materials Science and Polymer Chemistry

The unique molecular architecture of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives makes them valuable building blocks in materials science and polymer chemistry. Their applications range from corrosion inhibition to the development of novel polymers with specialized functionalities.

One of the prominent applications of these derivatives is in the field of corrosion inhibition. The presence of nitrogen and sulfur atoms in the triazole ring allows for strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. Research has shown that various 1,2,4-triazole (B32235) derivatives are effective corrosion inhibitors for metals such as carbon steel in acidic environments. mdpi.comnih.govresearchgate.netnih.gov The formation of a polymolecular layer, with the initial layer being chemisorbed, provides significant protection against corrosive agents. mdpi.com The efficiency of these compounds is influenced by their concentration and the surrounding temperature. nih.gov For instance, the inhibition efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol on low-carbon steel in a hydrochloric acid solution increases with concentration, reaching up to 89% at 298 K. nih.gov

Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives

| Triazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | H₂SO₄ | Not specified |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-carbon Steel | 0.5 M HCl | Up to 89% at 300 ppm |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one(TZ1) | Carbon Steel | 1M HCl | Not specified |

| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol(TZ2) | Carbon Steel | 1M HCl | Not specified |

In polymer chemistry, these triazole derivatives are utilized in the synthesis of polymers with tailored properties. They can be incorporated into polymer backbones to enhance thermal stability, and introduce functionalities for creating luminescent materials or anticorrosive coatings. journalijar.compku.edu.cn For example, hyperbranched polyfluorenes containing aromatic 1,2,4-triazole branching units have been synthesized, demonstrating stable blue emission even at high temperatures. researchgate.net The incorporation of these units can improve the electroluminescent performance of the polymers. researchgate.net Furthermore, coordination polymers based on 1,2,4-triazole-substituted resorcin nih.govarene have been synthesized, exhibiting intense luminescent properties. pku.edu.cn The development of dense 1,2,3-triazole polymers that are soluble in common organic solvents highlights the potential for creating new functional materials. nih.gov

Role in Coordination Chemistry and Metal Complexation

The nitrogen atoms of the triazole ring and the oxygen and sulfur atoms of the (ylsulfanyl)acetic acid group in this compound and its derivatives serve as excellent coordination sites for metal ions. wikipedia.org This has led to extensive research into their role in coordination chemistry and the formation of diverse metal complexes.

These derivatives can act as versatile ligands, coordinating to a wide range of transition metals to form complexes with various geometries and nuclearities. researchgate.net For instance, copper(II) complexes with 3-(2-pyridyl)-1,2,4-triazole derivatives have been synthesized and structurally characterized, often revealing dinuclear or polynuclear structures where the triazole ligand bridges metal centers. nih.govnih.gov The resulting complexes can exhibit interesting magnetic and catalytic properties. rsc.org The coordination environment around the metal ion is typically distorted and can range from trigonal-bipyramidal to square-pyramidal or octahedral, depending on the specific ligand and other coordinating species like acetate (B1210297) or solvent molecules. nih.govmostwiedzy.pl The synthesis of these complexes is often achieved through self-assembly methods in suitable solvents. mostwiedzy.pl

Table 2: Structural Features of Metal Complexes with 1,2,4-Triazole Derivatives

| Ligand | Metal Ion | Coordination Geometry | Nuclearity | Reference |

|---|---|---|---|---|

| 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Cu(II) | Not specified | Dinuclear and Mononuclear | rsc.org |

| 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Cu(II) | Distorted trigonal-bipyramidal | Dinuclear | nih.gov |

| 4-(pyridyl-2)-1,2,4-triazole | Cu(II) | Not specified | Trinuclear | researchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Cu(I), Cu(I/II), Cu(II) | Not specified | Polymeric, Trinuclear | researchgate.net |

The structural diversity of these metal complexes opens up possibilities for their application in various fields, including catalysis and materials science. The ability of the triazole ring to act as a bridging ligand is a key factor in the formation of coordination polymers and metal-organic frameworks (MOFs). acs.org

Catalytic Applications and Organocatalysis

The metal complexes derived from this compound and its analogues have shown significant potential as catalysts in various organic transformations. Additionally, the triazole moiety itself can function as an organocatalyst.

Copper(II) complexes of 1,2,4-triazole derivatives have been investigated as catalysts for oxidation reactions. For example, complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). rsc.orgnih.gov These reactions are of industrial importance, and the use of such complexes can lead to high selectivity and yields under relatively mild conditions. nih.gov The catalytic activity is influenced by the structure of the complex, with mononuclear complexes sometimes showing higher activity per metal center compared to polynuclear ones. nih.gov

Table 3: Catalytic Performance of Copper(II)-Triazole Complexes in Oxidation Reactions

| Catalyst | Substrate | Product | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Cu₂(L)₂(OAc)₂(H₂O)₂] (L=3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Styrene | Benzaldehyde | High | Not specified | rsc.org |

| [Cu₂(L)₂(OAc)₂(H₂O)₂] (L=3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Cyclohexane | KA oil | High | ~19 per Cu atom | nih.gov |

| [CuL₂] (L=3-methyl-5-pyridin-2-yl-1,2,4-triazole) | Cyclohexane | KA oil | High | 23 | nih.gov |

In the realm of organocatalysis, 1,2,4-triazole derivatives are being explored for their ability to catalyze reactions without the need for a metal center. The presence of both acidic and basic nitrogen atoms in the triazole ring allows them to act as bifunctional catalysts. While specific applications of this compound in organocatalysis are still emerging, the broader class of triazoles has been used in reactions such as 1,3-dipolar cycloadditions. nih.gov The development of efficient synthetic methods for various 1,2,4-triazole derivatives is crucial for expanding their applications in this area. organic-chemistry.org

Advanced Analytical Method Development for Detection and Quantification

The increasing use of this compound derivatives necessitates the development of reliable and sensitive analytical methods for their detection and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triazole derivatives. ajpaonline.comacademicjournals.orgactascientific.com Validated RP-HPLC methods coupled with UV detection have been developed for the determination of these compounds in bulk and pharmaceutical formulations. academicjournals.orgactascientific.com These methods are valued for their precision, accuracy, and robustness.

UV-Vis spectrophotometry offers a simpler and more accessible alternative for the quantification of triazole compounds. nih.govptfarm.pljddtonline.inforesearchgate.net Methods have been developed for the determination of various triazole derivatives, including voriconazole (B182144) and other antifungal agents. ptfarm.pljddtonline.info The choice of solvent and the specific wavelength of maximum absorbance are critical parameters in developing a sensitive and accurate spectrophotometric method. ptfarm.pljddtonline.info

More recently, there has been a growing interest in the development of electrochemical sensors and chemosensors based on 1,2,3-triazole derivatives for the detection of metal ions and other analytes. rsc.orgsci-hub.senih.govnih.govresearchgate.net These sensors can offer high sensitivity and selectivity. sci-hub.senih.gov For example, ferrocenyl–triazole complexes have been used to modify electrodes for the electrochemical sensing of heavy metal cations like Cd²⁺, Pb²⁺, and Cu²⁺. rsc.org The triazole moiety can act as a recognition unit, binding to the target analyte and producing a detectable signal. nih.gov

Table 4: Comparison of Analytical Methods for Triazole Derivatives

| Analytical Method | Principle | Advantages | Applications |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection by UV absorbance | High precision, accuracy, and robustness | Quantification in bulk and pharmaceutical formulations |

| UV-Vis Spectrophotometry | Measurement of light absorbance | Simple, cost-effective, and rapid | Routine analysis and quantification |

| Electrochemical Sensors | Measurement of changes in electrical properties upon analyte binding | High sensitivity and selectivity | Detection of metal ions and other analytes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step routes, such as:

- Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.

- Introduction of sulfanyl and acetic acid groups through nucleophilic substitution or coupling reactions.

- Optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst type) to improve yields. For example, ethanol or DMF is often used as a solvent, with yields ranging from 60% to 85% depending on substituents .

Q. How is the molecular structure of this compound derivatives confirmed?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon connectivity (e.g., characteristic peaks for triazole rings at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups like C=O (1700–1720 cm) and S–H (2550–2600 cm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of these compounds?

- Methodology :

- Inhibition Assays : Use "hanging drop" and serial dilution methods to determine minimum inhibitory concentrations (MICs) against E. coli, Salmonella typhimurium, and Staphylococcus epidermidis .

- Structure-Activity Relationship (SAR) : Vary substituents at the 4-position (e.g., alkyl, aryl, amino groups) and assess changes in activity. For instance, replacing a phenyl group with an amino group abolishes activity against Gram-negative bacteria .

Q. How can contradictions in SAR data be resolved when substituent modifications lead to unexpected activity changes?

- Case Study : Substituting a morpholinomethylene group with a piperidinomethylene group enhances antimicrobial efficacy by 40% against P. aeruginosa, while replacing phenyl with amino groups eliminates activity .

- Approach :

- Use computational modeling (e.g., molecular docking) to analyze ligand-receptor interactions.

- Validate hypotheses with in vitro assays targeting specific bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What advanced analytical methods ensure purity and stability of these compounds under experimental conditions?

- Purity Assessment :

- HPLC-DAD : Quantify active pharmaceutical ingredients (APIs) with >98% purity, as demonstrated for potassium salts of related triazole derivatives .

- Stability Studies :

- Monitor degradation products via LC-MS under accelerated conditions (e.g., 40°C/75% humidity). Mass balance studies confirm stability, with degradation <5% over 30 days .

Q. How can crystallographic tools like ORTEP-3 aid in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.